[1-(4-Nitrophenyl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone
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Overview
Description
1-(4-Nitrophenyl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone: is an organic compound with the molecular formula C21H15N3O2 It is a member of the triazole family, characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reactants: Azide and alkyne
Catalyst: Copper(I) ions (CuSO4 and sodium ascorbate)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The triazole ring can participate in reduction reactions, leading to the formation of various derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products:
Reduction of Nitro Group: Formation of amino derivatives
Substitution Reactions: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology:
Bioconjugation: The triazole ring is stable and can be used to link biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development:
Industry:
Dye Synthesis: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone involves its interaction with molecular targets through the triazole ring. The triazole ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Benzophenone: Shares the phenyl ketone structure but lacks the triazole ring.
4-Nitrobenzophenone: Similar nitro and phenyl groups but without the triazole ring.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness:
Triazole Ring: Provides stability and versatility in chemical reactions.
Nitro Group: Enhances reactivity and potential for redox reactions.
Phenyl Groups: Contribute to the compound’s aromaticity and potential for substitution reactions.
Properties
CAS No. |
122942-42-1 |
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Molecular Formula |
C21H14N4O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)-5-phenyltriazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C21H14N4O3/c26-21(16-9-5-2-6-10-16)19-20(15-7-3-1-4-8-15)24(23-22-19)17-11-13-18(14-12-17)25(27)28/h1-14H |
InChI Key |
HANGDAVQZCGNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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